
CLK1/2-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CLK1/2-IN-1 is a CLK1 and CLK2 inhibitor. It also inhibits SRPK1 and SRPK2.
Applications De Recherche Scientifique
Alzheimer's Disease Therapeutics
CLK1 has been identified as a crucial target in Alzheimer's disease (AD). It plays a significant role in RNA splicing, particularly through the phosphorylation of serine and arginine-rich (SR) splicing factors. The inhibition of CLK1 could offer a therapeutic strategy for AD, as many natural and synthetic molecules, such as Marine alkaloid Leucettamine B and KH-CB19, exhibit CLK1 inhibitory activity. These inhibitors have shown potential in altering the pathophysiology of AD by affecting the phosphorylation of SR proteins and potentially influencing pre-mRNA splicing choices (Jain et al., 2014).
CLK1 in Viral Replication
CLK1 is also implicated in the replication of various viruses, suggesting its potential as a target for antiviral therapy. Studies have shown that CLK1 is relevant for the replication of viruses like influenza A, chikungunya, HIV-1, and the West Nile virus. The recombinant kinase domain of CLK1 has been crystallized with specific inhibitors, providing insights into developing more effective inhibitors and suggesting a broader application in treating emerging viruses (Dekel et al., 2020).
Parkinson's Disease and Neuroinflammation
CLK1 is involved in neurological conditions as well. For instance, Clk1 deficiency has been connected to enhanced neuroinflammation, leading to dopaminergic cell death. This indicates that Clk1 plays a role in neurodegenerative diseases like Parkinson's Disease (PD), with implications on microglial metabolic reprogramming and neuroinflammatory processes (Gu et al., 2017).
Propriétés
Numéro CAS |
1005784-23-5 |
|---|---|
Nom du produit |
CLK1/2-IN-1 |
Formule moléculaire |
C21H20F3N7O |
Poids moléculaire |
443.43 |
Nom IUPAC |
4-(2-methyl-4-(1H-tetrazol-5-yl)butan-2-yl)-N-(6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)benzamide |
InChI |
InChI=1S/C21H20F3N7O/c1-20(2,10-9-16-27-29-30-28-16)14-5-3-13(4-6-14)19(32)26-17-12-31-11-15(21(22,23)24)7-8-18(31)25-17/h3-8,11-12H,9-10H2,1-2H3,(H,26,32)(H,27,28,29,30) |
Clé InChI |
WZKOAELVAYZWBQ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C(NC2=CN(C=C(C(F)(F)F)C=C3)C3=N2)=O)C=C1)(C)CCC4=NN=NN4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CLK1/2-IN-1; CLK1/2 IN 1; CLK1/2IN1; CLK1/2 inhibitor 1; CLK1/2-inhibitor-1; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide](/img/structure/B606637.png)
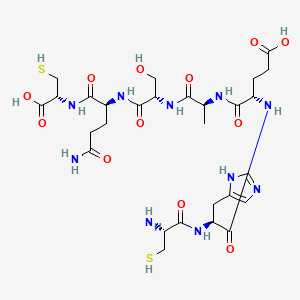

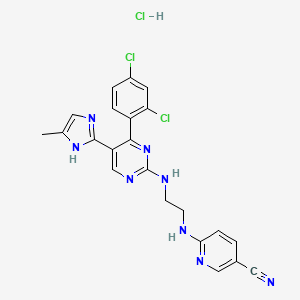
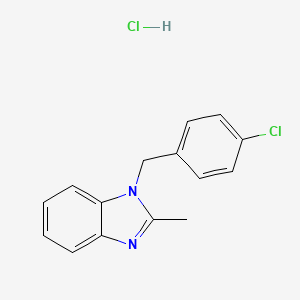
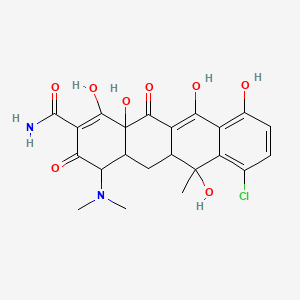
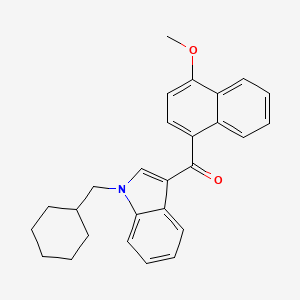



![3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B606661.png)